molecular formula C14H24N6O3S B2987685 N,N-dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide CAS No. 1219912-12-5

N,N-dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide

Cat. No.: B2987685
CAS No.: 1219912-12-5
M. Wt: 356.45
InChI Key: FYEHPACSQSUILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide (CAS 1219912-12-5) is a chemical compound with a molecular formula of C14H24N6O3S and a molecular weight of 356.45 g/mol . This proprietary compound features a complex structure incorporating both morpholine and piperazine sulfonamide moieties, which are of significant interest in medicinal chemistry. Patent literature indicates that this compound and its structural analogs are investigated for Targeted Drug Rescue (TDR) applications, focusing on novel compositions and combinations for therapeutic interventions . Specifically, related compounds are studied as multi-target agents or ligands for key neurological targets, including the CYP2D6 enzyme, and 5-HT2A and 5HT2C serotonin receptors, which are implicated in a range of psychiatric and neurodegenerative diseases . This suggests its primary research value lies in the fields of neuroscience and pharmacology, particularly for exploring potential treatments for conditions such as Alzheimer's disease, Parkinson's disease, and other central nervous system disorders where there is a high unmet medical need . The product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions, consulting relevant safety data sheets before use.

Properties

IUPAC Name

N,N-dimethyl-4-(6-morpholin-4-ylpyridazin-3-yl)piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O3S/c1-17(2)24(21,22)20-7-5-18(6-8-20)13-3-4-14(16-15-13)19-9-11-23-12-10-19/h3-4H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEHPACSQSUILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies highlighting its efficacy against various cancer cell lines.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H18_{18}N4_{4}O2_{2}S
  • Molecular Weight : 286.37 g/mol
  • CAS Number : 91066524

The compound features a piperazine ring substituted with a morpholinopyridazine moiety and a sulfonamide group, which is crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including K562 (chronic myeloid leukemia), T47D (breast cancer), and others. The compound demonstrated promising inhibitory effects, with IC50_{50} values comparable to established chemotherapeutics.

Cell Line IC50_{50} (µM) Reference Compound IC50_{50} (µM)
K5621.42Doxorubicin0.33
T47D1.50Doxorubicin0.81
A5490.12Gambogic Acid1.20

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a lead compound in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperazine ring and the introduction of various substituents significantly influence the biological activity of the compound. For instance, compounds with phenyl groups at specific positions exhibited enhanced activity against K562 cells, while methyl substitutions showed reduced efficacy .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

  • Study on K562 Cells : This study demonstrated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The results indicated a decrease in Bcl-2 expression and an increase in Bax levels, suggesting a shift towards pro-apoptotic signaling .
  • T47D Cell Line Analysis : In T47D cells, the compound was shown to disrupt estrogen receptor signaling pathways, which are critical in breast cancer progression. The inhibition of this pathway resulted in reduced tumor growth in xenograft models .
  • In Vivo Studies : Animal models treated with this compound exhibited significant tumor reduction compared to controls, reinforcing its potential as an effective therapeutic agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the heterocyclic core (pyridazine vs. pyrimidine) and substituent groups (morpholine, FRS, CHL, or trifluoromethyl). Key comparisons include:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
N,N-dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide Pyridazine Morpholine, dimethyl sulfonamide 445.52 Sulfonamide, morpholine
N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide (Parent compound) Pyrimidine None (parent structure) ~340 (estimated) Sulfonamide, pyrimidine
6-(4-(ethylsulfonyl)piperazin-1-yl)-2-(trifluoromethyl)imidazo[1,2-b]pyridazine Imidazopyridazine Ethylsulfonyl, trifluoromethyl 440.3 Sulfonyl, trifluoromethyl
1-(4-(2-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one Imidazopyridazine Trifluoromethylphenyl, propanoyl ~413 (calculated) Carbonyl, trifluoromethylphenyl
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide Pyridine Chloro-trifluoromethylbenzoyl, acetamide 530 Benzoyl, acetamide, chloro-trifluoromethyl

Structural Insights :

  • Core Heterocycle : Pyridazine (as in the target compound) vs. pyrimidine () or imidazopyridazine (). Pyridazine’s electron-deficient nature may enhance binding to receptors requiring π-π interactions, whereas pyrimidine-based analogs are more commonly used in antioxidant designs .
  • Morpholine vs. Other Substituents : Morpholine improves solubility and metabolic stability compared to bulkier groups like trifluoromethylphenyl () or ethylsulfonyl (). In contrast, FRS (free radical scavenger) groups (e.g., -OH at pyrimidine 5-position) enhance antioxidant activity but may reduce bioavailability due to polarity .
Physicochemical Properties
  • Solubility: Morpholine’s oxygen atom enhances water solubility relative to nonpolar groups like trifluoromethyl () or ethylsulfonyl ().
  • Metabolic Stability : Morpholine is less prone to oxidative metabolism than methyl or methoxy groups, which are susceptible to CYP450 enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.